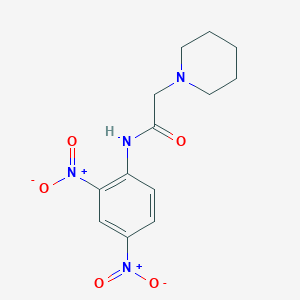![molecular formula C13H11BrN4O2 B11564735 2-amino-5-(4-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11564735.png)
2-amino-5-(4-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-bromophenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core structure. This compound is of significant interest due to its potential biological and pharmaceutical applications. The presence of both amino and bromophenyl groups in its structure suggests that it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-bromophenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multicomponent reactions. One common method involves the reaction of 4-bromobenzaldehyde with barbituric acid and malononitrile in the presence of a catalyst such as isonicotinic acid . The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-bromophenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-Amino-5-(4-bromophenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-bromophenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of adenosine kinase, thereby increasing extracellular adenosine concentrations and exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: This compound is similar in structure but contains additional functional groups that may alter its biological activity.
7-Amino-5-(4-bromophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile: Another related compound with a pyranopyrimidine core.
Uniqueness
2-Amino-5-(4-bromophenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its specific combination of amino and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.
Properties
Molecular Formula |
C13H11BrN4O2 |
|---|---|
Molecular Weight |
335.16 g/mol |
IUPAC Name |
2-amino-5-(4-bromophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C13H11BrN4O2/c14-7-3-1-6(2-4-7)8-5-9(19)16-11-10(8)12(20)18-13(15)17-11/h1-4,8H,5H2,(H4,15,16,17,18,19,20) |
InChI Key |
AXPUBQVVCBIWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11564663.png)
![1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11564668.png)
![2-ethoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564676.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11564678.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564680.png)
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11564681.png)
![Methyl 4-{[(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11564682.png)
![2-bromo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11564688.png)
![4-bromo-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11564693.png)
![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11564694.png)
![2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde](/img/structure/B11564696.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11564697.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11564699.png)
